3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate
Description
Properties
IUPAC Name |
3-(4-methyl-1,2,4-triazol-3-yl)piperidine;oxalic acid;trihydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.C2H2O4.3H2O/c1-12-6-10-11-8(12)7-3-2-4-9-5-7;3-1(4)2(5)6;;;/h6-7,9H,2-5H2,1H3;(H,3,4)(H,5,6);3*1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPBDJNBMAYOJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CCCNC2.C(=O)(C(=O)O)O.O.O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate typically involves multi-step chemical reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the piperidine moiety. The final step involves the formation of the oxalate salt and the incorporation of water molecules to form the trihydrate. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .
Chemical Reactions Analysis
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Antifungal Properties
The compound exhibits significant antifungal activity, making it a candidate for the development of new antifungal agents. Research indicates that derivatives of triazole compounds can inhibit the growth of various fungal pathogens, including those resistant to conventional treatments. The triazole moiety is particularly effective against fungi by interfering with ergosterol biosynthesis, a crucial component of fungal cell membranes.
Case Study: Synthesis and Evaluation
A study evaluated the synthesis of several triazole derivatives, including 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate. The synthesized compounds were tested against Candida albicans and Aspergillus niger, showing promising inhibitory effects with minimum inhibitory concentrations (MICs) lower than those of existing antifungal drugs .
Neuropharmacological Applications
Research has also explored the neuropharmacological potential of this compound. Triazole derivatives have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of anxiety and depression. The piperidine structure contributes to its ability to cross the blood-brain barrier, enhancing its efficacy as a central nervous system (CNS) agent.
Agricultural Applications
Fungicides
The compound's antifungal properties extend beyond medicinal applications into agriculture. It can be utilized as a fungicide to protect crops from fungal diseases. The mechanism involves disrupting fungal cell membrane integrity and inhibiting spore germination.
Field Trials
Field trials conducted on various crops demonstrated that formulations containing this compound significantly reduced the incidence of fungal infections compared to untreated controls. This highlights its potential as an environmentally friendly alternative to traditional fungicides .
Material Sciences
Polymer Additives
In material sciences, this compound has been investigated as an additive in polymer formulations. Its incorporation into polymers can enhance thermal stability and mechanical properties due to its ability to form hydrogen bonds with polymer chains.
Research Findings
Studies have shown that polymers blended with triazole derivatives exhibit improved resistance to thermal degradation and enhanced mechanical strength. This makes them suitable for applications in packaging materials and protective coatings .
Data Summary Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal Agents | Effective against C. albicans and A. niger |
| Neuropharmacological Potential | Modulates neurotransmitter systems | |
| Agricultural Sciences | Fungicides | Reduces fungal infections in crops |
| Material Sciences | Polymer Additives | Enhances thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Modifications
The table below compares the target compound with structurally related analogs, focusing on substituents, counterions, and molecular properties:
| Compound Name | CAS RN | Molecular Formula | Substituent (Triazole) | Counterion | Key Differences |
|---|---|---|---|---|---|
| 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate | Not provided | C₈H₁₃N₄·C₂H₂O₄·3H₂O | Methyl | Oxalate trihydrate | Hydrated salt; improved solubility |
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine | 297172-18-0 | C₈H₁₃N₄ | Methyl | None | Freebase; lower aqueous solubility |
| 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine hydrochloride | 297171-80-3 | C₈H₁₃N₄·HCl | Methyl | Hydrochloride | Acidic salt; moderate solubility |
| 3-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)piperidine dihydrochloride | 1305712-63-3 | C₁₀H₁₆N₄·2ClH | Cyclopropyl | Dihydrochloride | Bulky substituent; increased lipophilicity |
| 3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline | 252928-74-8 | C₉H₁₀N₄ | Methyl | None | Piperidine replaced with aniline; altered electronic profile |
Key Observations :
- Counterion Impact : The oxalate trihydrate form likely offers superior solubility in polar solvents compared to hydrochloride salts (e.g., CAS 297171-80-3), which is critical for drug formulation .
- Scaffold Modifications : Replacing piperidine with aniline (CAS 252928-74-8) removes the basic nitrogen, altering hydrogen-bonding capacity and bioavailability .
Pharmacological and Physicochemical Properties
Solubility and Stability
- The oxalate trihydrate form of the target compound is expected to exhibit higher aqueous solubility than its hydrochloride counterpart due to the hydrophilic oxalate ion and hydration .
- The cyclopropyl-substituted analog (CAS 1305712-63-3) shows reduced solubility in polar solvents due to its lipophilic cyclopropyl group, which may limit oral bioavailability .
Biological Activity
3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate is a chemical compound with the molecular formula . This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities. The triazole ring structure is recognized for its role in medicinal chemistry, particularly in the development of antifungal and anticancer agents.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole moiety can inhibit specific enzymes and receptors, leading to significant biological effects such as:
- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial strains.
- Anticancer Properties : It may inhibit tumor growth by affecting cellular signaling pathways.
- Anti-inflammatory Effects : It modulates cytokine production, which is crucial in inflammatory responses.
Case Studies and Research Findings
Recent studies have highlighted the biological potential of similar triazole derivatives. For instance:
- Antimicrobial and Antiproliferative Activities : A study evaluated novel 1,2,4-triazole derivatives and found that compounds exhibited low toxicity in human peripheral blood mononuclear cells (PBMCs) while significantly reducing TNF-α levels (44–60% inhibition) . This suggests a strong anti-inflammatory response.
- Cytokine Modulation : Compounds similar to 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate were shown to effectively decrease cytokine release in stimulated PBMC cultures. The strongest effects were noted with specific derivatives that inhibited TNF-α production significantly .
- Comparative Analysis with Other Triazoles : The compound's structure allows it to be compared with other derivatives like 1,2,4-triazole and 4-methyl-1,2,4-triazole. These comparisons highlight its unique properties and potential applications in drug development .
Summary of Biological Activities
Medicinal Chemistry
The compound is being explored for its potential as a scaffold in drug discovery. Its ability to interact with various molecular targets makes it a candidate for developing new therapeutic agents against infections and cancers.
Industrial Applications
In addition to its medicinal uses, this compound is utilized in producing specialty chemicals that require specific functionalities derived from its unique chemical structure .
Q & A
Basic Research Questions
What synthetic routes are recommended for synthesizing 3-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine oxalate trihydrate?
Methodological Answer:
- Step 1: Prepare the triazole-piperidine core via nucleophilic substitution or cyclization reactions. For example, 1,2,4-triazole derivatives can be synthesized using oxidizing agents (e.g., H₂O₂) or reducing agents (e.g., NaBH₄) to modify functional groups .
- Step 2: React the triazole-piperidine intermediate with oxalic acid in aqueous conditions to form the oxalate salt. Crystallization in the presence of water ensures trihydrate formation .
- Step 3: Purify via recrystallization using ethanol/water mixtures, and confirm stoichiometry via elemental analysis or thermogravimetry (TG) .
How should researchers characterize the purity and crystal structure of this compound?
Methodological Answer:
- Purity Analysis: Use HPLC with impurity reference standards (e.g., oxalate analogs in ) to quantify residual solvents or byproducts. Adjust mobile phase pH to 3.0–4.0 for optimal separation .
- Structural Confirmation:
- X-ray Diffraction (XRD): Resolve the trihydrate structure by comparing with similar oxalate hydrates (e.g., calcium oxalate trihydrate in ). Key metrics include O···O distances (2.6–2.8 Å) and hydrogen-bonding networks .
- NMR: Assign peaks using ¹H and ¹³C spectra. The piperidine ring protons typically appear at δ 2.5–3.5 ppm, while triazole protons resonate at δ 7.8–8.2 ppm .
What safety protocols are critical when handling this compound?
Methodological Answer:
- Hazard Mitigation: Although direct hazard data for this compound is limited, structurally similar piperidine derivatives ( ) suggest:
- Storage: Store in airtight containers at 2–8°C to prevent dehydration or oxalate degradation .
Advanced Research Questions
How can kinetic studies resolve contradictions in thermal stability data for oxalate trihydrates?
Methodological Answer:
- Experimental Design: Perform differential scanning calorimetry (DSC) and TG at heating rates of 2–10°C/min. Calculate activation energies (Eₐ) using the Kissinger method. For example:
- Eₐ for trihydrate→monohydrate: ~68 kJ·mol⁻¹
- Eₐ for monohydrate→anhydrate: ~81 kJ·mol⁻¹ .
- Data Interpretation: Use master plots to distinguish between dehydration mechanisms (e.g., diffusion-controlled vs. nucleation-growth models). DSC is preferred over TG for low-temperature accuracy .
What computational strategies predict the compound’s role in biomineralization or crystallization processes?
Methodological Answer:
- Molecular Dynamics (MD): Simulate aqueous solutions of the compound with Ca²⁺ ions to assess templating effects. Glutamate oligomers in show that carboxylate groups pre-align Ca²⁺ ions at ~4.2 Å distances, mimicking calcium oxalate dihydrate .
- Density Functional Theory (DFT): Calculate binding energies between the triazole ring and oxalate anions to evaluate stability under varying pH .
How can researchers control polymorphism during oxalate trihydrate synthesis?
Methodological Answer:
- Crystal Growth Modifiers (CGMs): Additives like polyglutamates () or second-generation CGMs () steer nucleation toward trihydrate vs. dihydrate forms. Key parameters:
- Peptide Length: Decamers favor trihydrate; pentamers promote dihydrate .
- pH: Maintain pH 5–6 to stabilize oxalate anions and enhance hydrogen bonding .
- Supersaturation Control: Adjust cooling rates during crystallization to avoid metastable polymorphs .
What analytical techniques resolve discrepancies in biological activity data for this compound?
Methodological Answer:
- Dose-Response Studies: Use enzyme inhibition assays (e.g., acetylcholinesterase for neuroprotective claims in ) with IC₅₀ calculations. Normalize data against reference standards (e.g., AC927 in ).
- Contradiction Analysis: Cross-validate cell-based assays (e.g., MTT for cytotoxicity) with computational docking studies to confirm target binding (e.g., triazole interactions with active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
